molecular formula C15H12ClFO3 B1439934 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 926028-22-0

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1439934
M. Wt: 294.7 g/mol
InChI Key: UMJSTYFZHZLRKQ-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound that belongs to the group of benzoyl chlorides. It has a molecular formula of C15H12ClFO3 and a molecular weight of 294.71 g/mol .


Molecular Structure Analysis

The molecular structure of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride consists of a benzoyl chloride core with a fluorobenzyl group and a methoxy group attached . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

  • Synthesis of Key Fluoro Building Blocks : The compound has been used in the synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride through Lewis acid catalyzed Fries rearrangement (Yerande et al., 2014).

  • Use in Organic Synthesis : It is utilized in the creation of various organic compounds, such as in the synthesis of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one (Medetalibeyoğlu et al., 2018).

  • Protecting Group in Synthesis : This compound serves as a protecting group for alcohols, aiding in the direct stereocontrolled synthesis of various organic compounds (Crich et al., 2009).

  • Development of Anticancer Agents : Derivatives of this compound, specifically Oxaprozin derivatives containing 1,3,4-oxadiazole ring with 4-fluorobenzyl and 4-methoxybenzyl substituents, have shown promising anticancer activity (Perla et al., 2020).

  • Synthesis of Poly(ether ketone) Dendrons : It has been employed in the synthesis of highly branched poly(ether ketone) dendrons, demonstrating its utility in polymer chemistry (Morikawa & Ono, 1999).

Future Directions

The future directions for the use and study of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride are not specified in the retrieved data. The compound’s potential applications would likely depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)4-7-13(14)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJSTYFZHZLRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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